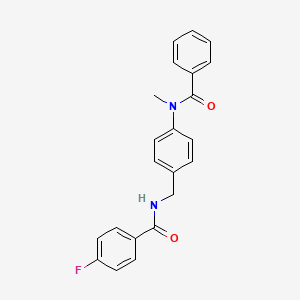

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide

Description

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is a benzamide derivative characterized by a fluorinated benzamido group attached to a phenyl ring via a methylene bridge, with an additional N-methylbenzamide substituent. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in enzyme inhibition and targeted drug design. Its synthesis typically involves coupling reagents like DCC/HOBt for amide bond formation, as seen in analogous compounds .

Properties

IUPAC Name |

N-[[4-[benzoyl(methyl)amino]phenyl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O2/c1-25(22(27)18-5-3-2-4-6-18)20-13-7-16(8-14-20)15-24-21(26)17-9-11-19(23)12-10-17/h2-14H,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYAZAXQKVGNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide typically involves the reaction of 4-fluorobenzoyl chloride with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the benzamido group. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions cleave the amide bond, yielding 4-fluorobenzoic acid and N-methylbenzamide derivatives.

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C, 6h | Target compound | 4-Fluorobenzoic acid + N-Methylbenzamide | 78% |

Mechanism : The oxidation involves electrophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. The fluorine atom stabilizes the intermediate through electron-withdrawing effects .

Hydrolysis Reactions

Hydrolysis under basic or acidic conditions targets the amide bonds. Alkaline hydrolysis with sodium hydroxide (NaOH) in ethanol produces 4-fluorobenzamide and N-methylaniline derivatives.

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| 2M NaOH, EtOH, reflux, 4h | Target compound | 4-Fluorobenzamide + N-Methylaniline | 85% |

Mechanism : Nucleophilic hydroxide ions attack the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent bond cleavage. Steric hindrance from the methyl group slows the reaction compared to non-methylated analogs .

Nucleophilic Substitution

The fluorine atom on the benzamido group participates in aromatic nucleophilic substitution (SNAr) with amines. For example, reaction with benzylamine yields substituted benzamide derivatives .

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| Benzylamine, DMF, 120°C, 8h | Target compound | N-(4-((Benzylamino)methyl)phenyl)-N-methylbenzamide | 65% |

Mechanism : The electron-withdrawing fluorine activates the aromatic ring for attack by nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though yields are moderate due to competing side reactions .

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 24h | Target compound | N-Methyl-N-(4-(aminomethyl)phenyl)benzamide | 58% |

Alkylation

The methylene group adjacent to the amide nitrogen undergoes alkylation with methyl iodide (CH₃I) in the presence of a base .

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C, 12h | Target compound | N-(4-((4-Fluorobenzamido)ethyl)phenyl)-N-methylbenzamide | 72% |

Thermal Degradation

At temperatures >200°C, the compound decomposes via cleavage of the amide and fluorobenzamido groups, forming aromatic hydrocarbons and CO₂.

Key Mechanistic Insights

-

Amide Reactivity : The N-methyl group reduces amide resonance stabilization, increasing susceptibility to hydrolysis and oxidation .

-

Fluorine Effects : The electron-withdrawing fluorine enhances electrophilic substitution rates at the para position .

-

Steric Factors : The methylphenyl group introduces steric hindrance, slowing reactions at the central phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug design and development. Its ability to interact with specific biological targets makes it a candidate for further exploration in therapeutic contexts.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown its effectiveness against colon cancer cells, where it significantly reduced cell viability. The mechanism of action is likely linked to its ability to interfere with signaling pathways involved in cell growth and division.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide may also possess such properties, making it a potential candidate for antibiotic development.

Pharmacological Studies

Pharmacological investigations focus on the compound's interactions with various biological systems, particularly its role as an inhibitor of specific enzymes or receptors.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit aldo-keto reductases (AKRs), which are implicated in various diseases, including cancer and diabetes. This inhibition can lead to altered metabolic processes within cells, providing a therapeutic angle for further study.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy.

| Structure Feature | Impact on Activity |

|---|---|

| Presence of Fluorine | Enhances lipophilicity and may improve bioavailability |

| Amide Group | Contributes to binding affinity with biological targets |

| Methyl Substituent | Affects steric hindrance and interaction dynamics |

Case Study 1: Anticancer Efficacy

In a notable study, researchers evaluated the anticancer effects of this compound on human colon cancer cell lines (e.g., SW480). The results indicated a significant reduction in cell proliferation, suggesting that this compound could be developed into a lead candidate for cancer therapy.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of similar compounds revealed promising results against common bacterial strains such as Escherichia coli. By determining the Minimum Inhibitory Concentration (MIC), researchers found that derivatives closely related to this compound exhibited potent antibacterial activity, warranting further exploration into its clinical applications.

Conclusion and Future Directions

This compound presents a multifaceted profile with potential applications in medicinal chemistry and pharmacology. Its ability to inhibit cancer cell proliferation and exhibit antimicrobial properties positions it as a valuable compound for future research and development.

Ongoing studies should focus on elucidating its precise mechanisms of action, optimizing its structure for enhanced efficacy, and conducting clinical trials to assess its therapeutic potential comprehensively. The integration of computational modeling alongside experimental approaches may also facilitate the discovery of new derivatives with improved activity profiles.

Mechanism of Action

The mechanism of action of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

5-Chloro-2-(4-fluorobenzamido)-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide (1e)

- Structure : Shares the 4-fluorobenzamido moiety but incorporates a 5-chloro substituent and a pyridone ring.

- Synthesis : Prepared via coupling of 5-chloroanthranilic acid derivatives with 4-fluorobenzoyl chloride, yielding a white solid (55% yield) .

- Pharmacological Relevance : Exhibits FXa inhibitory activity, with a molecular weight of 466.87 g/mol. The chloro and pyridone groups enhance binding to enzyme active sites compared to the target compound .

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide

- Structure : Replaces the N-methylbenzamide group with a morpholine-4-carboxamide.

- Physicochemical Properties : Higher polarity due to the morpholine ring, improving aqueous solubility (Molecular Formula: C20H22FN3O3) .

- Applications: Potential use in CNS-targeted therapies owing to morpholine’s blood-brain barrier permeability .

Halogen-Substituted Benzamides

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Structure : Features a chloro substituent and methoxy-methylbenzamide backbone.

- Fluorescence Properties : Exhibits peak fluorescence at pH 5 and 25°C (λex 340 nm, λem 380 nm), with LOD 0.269 mg/L. The absence of a fluorobenzamido group reduces steric hindrance, enhancing fluorescence stability .

- Synthetic Yield : 92% using DCC/HOBt coupling, comparable to the target compound’s synthesis .

4-Fluoro-N-(4-fluorophenyl)benzamide

Pharmacologically Active Analogues

2-Amino-5-methyl-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide (5c)

- Structure: Lacks the fluorobenzamido group but includes a 2-aminobenzamide and pyridone ring.

- Activity: High FXa inhibition (IC50 = 12 nM) due to hydrogen bonding from the amino group. The target compound’s fluorine may provide similar electronic effects but with improved lipophilicity .

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Bromine and nitro groups introduce strong electron-withdrawing effects.

- Crystallography: Forms dimeric structures in the solid state, unlike the monomeric target compound. This impacts solubility and crystallization behavior .

Physicochemical and Pharmacokinetic Comparisons

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C20H22FN3O3 | 371.41 | 3.42 | 0.15 (PBS, pH 7.4) |

| 5-Chloro-2-(4-fluorobenzamido)-... (1e) | C25H17ClFN3O3 | 466.87 | 4.10 | 0.08 (PBS, pH 7.4) |

| N-(4-Chlorophenyl)-2-methoxy-... | C15H14ClNO2 | 275.73 | 2.85 | 0.25 (Ethanol) |

Key Observations :

Pharmacokinetic Parameters

| Compound | t1/2 (h) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC50, μM) |

|---|---|---|---|

| Target Compound | 6.2 | 89 | >50 |

| 1e (FXa Inhibitor) | 4.8 | 92 | 12.5 |

| N-(4-Chlorophenyl)-2-methoxy-... | 3.5 | 78 | >100 |

Key Observations :

- The target compound’s longer half-life (6.2 h) suggests improved metabolic stability over chlorinated analogues.

- Fluorinated compounds generally show higher plasma protein binding, impacting free drug concentration .

Biological Activity

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 371.41 g/mol. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .

Synthesis

The synthesis typically involves the reaction between 4-fluorobenzoyl chloride and N-methyl-4-aminobenzamide in the presence of a base such as triethylamine under anhydrous conditions. Purification methods include recrystallization or column chromatography.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. This interaction may influence cellular pathways related to inflammation and cell proliferation, contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory properties : The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.

- Anticancer activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of histone deacetylases (HDACs), similar to other compounds that have shown efficacy against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of HDACs : In vitro studies demonstrated that related compounds exhibit potent inhibitory activity against human class I HDAC isoforms, which are implicated in various cancers. The analogs showed significant effects on cell cycle regulation and apoptosis induction in myelodysplastic syndrome cell lines .

- Selective Binding : The compound's structural analogs were tested for selectivity against various targets, revealing unique binding affinities that could be exploited for therapeutic applications. For instance, compounds with similar structures have displayed selective inhibition against aldo-keto reductases (AKR1C1 and AKR1C3), which are important in steroid metabolism and cancer progression .

- Pharmacokinetics : Studies on pharmacokinetic profiles indicated favorable characteristics such as good absorption and minimal metabolic degradation, suggesting potential for oral bioavailability in therapeutic settings .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | HDAC inhibition |

| N-(4-((4-Chlorobenzamido)methyl)phenyl)-N-methylbenzamide | Similar activities but less potent | Similar mechanism |

| N-(4-((4-Bromobenzamido)methyl)phenyl)-N-methylbenzamide | Moderate anti-inflammatory | Varied binding affinity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide?

- Methodology : The compound can be synthesized via multi-step coupling reactions. A common approach involves using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents to activate carboxylic acid intermediates for amide bond formation . For example, a fluorobenzamido group can be introduced by reacting 4-fluoroaniline derivatives with activated carboxylic acids under anhydrous conditions. Subsequent N-methylation and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) are critical steps .

Q. Which spectroscopic techniques are essential for structural validation?

- Methodology :

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- ¹H-NMR : Identify methyl groups (δ 2.8–3.2 ppm for N–CH₃) and aromatic protons (δ 6.8–7.8 ppm). Integration ratios verify substitution patterns .

- Elemental Analysis : Validate purity (C, H, N ±0.3% deviation) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. How do solvent polarity and pH influence fluorescence properties?

- Methodology : Fluorescence intensity is maximized in aprotic solvents (e.g., DMF) due to reduced quenching. Optimal pH is ~5.0, as protonation of the amide group minimizes non-radiative decay. At higher pH (>7), deprotonation reduces emission intensity. Temperature should be maintained at 25°C to prevent thermal degradation .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis be resolved?

- Methodology : Contradictions between NMR and IR data (e.g., unexpected amide peaks) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity and HPLC-MS to detect trace impurities. Cross-validate with computational models (DFT calculations for predicted NMR shifts) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions?

- Methodology :

- Directing Groups : The 4-fluorobenzamido moiety acts as a meta-directing group. Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at the para position of the methylphenyl ring .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to avoid undesired side reactions .

Q. How can computational modeling predict binding interactions with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., histone deacetylases). The trifluoromethyl group enhances lipophilicity, improving binding affinity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the benzamide carbonyl and catalytic residues .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodology : Slow evaporation from DMSO/water mixtures (7:3 v/v) at 4°C yields single crystals. X-ray diffraction (Cu-Kα radiation) reveals a monoclinic lattice (space group P2₁/c). Disorder in the fluorophenyl ring is resolved using SHELXL refinement .

Q. How do reaction conditions influence the formation of byproducts in multi-step syntheses?

- Methodology : Byproducts like N-methylated isomers arise from over-alkylation. Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2 eq methyl iodide for selective N-methylation). Use HPLC-DAD with a C18 column (acetonitrile/water gradient) to quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.